molecular formula C12H11NO3 B15068663 1-ethyl-2-oxo-quinoline-3-carboxylic Acid CAS No. 67984-95-6

1-ethyl-2-oxo-quinoline-3-carboxylic Acid

Cat. No.: B15068663
CAS No.: 67984-95-6
M. Wt: 217.22 g/mol
InChI Key: ZBHCDQLTPASLLY-UHFFFAOYSA-N
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Description

1-Ethyl-2-oxo-quinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a quinoline core structure with an ethyl group at the first position, a keto group at the second position, and a carboxylic acid group at the third position. It is known for its diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-oxo-quinoline-3-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst can yield the desired quinoline derivative . Another method involves the use of 2-chloroquinoline-3-carbaldehyde as a starting material, which undergoes condensation and cyclization reactions to form the target compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-oxo-quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-ethyl-2-oxo-quinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and growth, making it an effective antimicrobial agent .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-2-oxo-quinoline-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both keto and carboxylic acid functional groups. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

CAS No.

67984-95-6

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

1-ethyl-2-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-2-13-10-6-4-3-5-8(10)7-9(11(13)14)12(15)16/h3-7H,2H2,1H3,(H,15,16)

InChI Key

ZBHCDQLTPASLLY-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C=C(C1=O)C(=O)O

Origin of Product

United States

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